molecular formula C10H12BrNO2 B5701007 2-(4-bromo-3,5-dimethylphenoxy)acetamide

2-(4-bromo-3,5-dimethylphenoxy)acetamide

Cat. No.: B5701007
M. Wt: 258.11 g/mol
InChI Key: LSFUUJUYDXGCBC-UHFFFAOYSA-N
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Description

2-(4-Bromo-3,5-dimethylphenoxy)acetamide is a brominated phenoxy acetamide derivative characterized by a central acetamide group linked to a 4-bromo-3,5-dimethylphenoxy moiety. Its molecular weight is 253.1 g/mol, and it typically appears as a white to light yellow crystalline solid . The compound is synthesized via reactions involving bromoacetyl bromide or substituted phenoxy precursors, often using reagents like tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF), followed by purification via flash column chromatography . Spectral data, including <sup>1</sup>H NMR, <sup>13</sup>C NMR, and HRMS, confirm its structure and purity .

Primarily, this compound serves as an intermediate in organic synthesis for pharmaceuticals, agrochemicals, and dyes .

Properties

IUPAC Name

2-(4-bromo-3,5-dimethylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-6-3-8(14-5-9(12)13)4-7(2)10(6)11/h3-4H,5H2,1-2H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSFUUJUYDXGCBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)C)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromo-3,5-dimethylphenoxy)acetamide typically involves the reaction of 4-bromo-3,5-dimethylphenol with chloroacetamide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromo-3,5-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The phenoxy ring can be oxidized to introduce additional functional groups.

    Reduction Reactions: The acetamide group can be reduced to form corresponding amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a polar aprotic solvent like DMF.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Major Products Formed

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Introduction of hydroxyl or carbonyl groups on the phenoxy ring.

    Reduction: Formation of primary or secondary amines from the acetamide group.

Scientific Research Applications

2-(4-bromo-3,5-dimethylphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The bromine atom and phenoxy ring play a crucial role in binding to target proteins or enzymes, potentially inhibiting their activity. The acetamide group may also contribute to the compound’s overall bioactivity by enhancing its solubility and stability.

Comparison with Similar Compounds

Substituted Phenoxy Acetamides

The following table compares 2-(4-bromo-3,5-dimethylphenoxy)acetamide with structurally related compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Applications/Synthesis Yield
This compound Br, 3,5-dimethylphenoxy 253.1 Synthetic intermediate; 78% yield
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (Compound 602) Cl, 3,5-dimethylphenoxy, 4-methylpyridyl 317.8 Synthetic auxin agonist
2-(2,4-Dichlorophenoxy)-N-(2-(p-tolylthio)ethyl)acetamide (RN1) 2,4-dichlorophenoxy, p-tolylthioethyl 373.3 Antimicrobial/antifungal agent
N-Butyl-2-(4-butyryl-2-fluorophenoxy)acetamide (Compound 30) Butyryl, 2-fluorophenoxy, n-butyl - Pharmaceutical intermediate; 82% yield

Key Observations :

  • Halogen Substitution: Bromo (target compound) vs.
  • N-Substituents : The absence of an N-aryl/alkyl group in the target compound contrasts with derivatives like RN1 and Compound 30, which exhibit enhanced antimicrobial or pharmacokinetic profiles .

Antimicrobial and Antifungal Agents

Acetamide derivatives with benzo[d]thiazole-sulfonyl piperazinyl groups (e.g., compounds 47–50 in ) demonstrate potent activity against gram-positive bacteria (MIC: 2–4 µg/mL) and fungi (MIC: 4–8 µg/mL) . In contrast, this compound lacks direct evidence of antimicrobial activity but serves as a precursor for bioactive molecules .

Auxin Agonists

Compound 602, a chloro analog, acts as a synthetic auxin agonist by inducing AUX/IAA protein degradation, a mechanism critical in plant growth regulation . The bromo substitution in the target compound may offer similar utility but with altered potency due to differences in halogen electronegativity.

FPR2 Agonists

Pyridazin-3(2H)-one acetamides (e.g., N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide) exhibit FPR2-specific agonist activity (EC50: ~10 nM) . While the target compound shares the acetamide backbone, its lack of a pyridazinone core limits direct comparison in this context.

Factors Influencing Yield :

  • Steric hindrance from 3,5-dimethyl groups may reduce reactivity compared to less hindered analogs.
  • Halogen choice (bromo vs. chloro) impacts reaction kinetics due to differences in leaving-group ability.

Q & A

Q. What are the standard synthetic routes for 2-(4-bromo-3,5-dimethylphenoxy)acetamide?

The synthesis typically involves nucleophilic substitution reactions, where bromoacetyl bromide reacts with a phenoxy precursor (e.g., 4-bromo-3,5-dimethylphenol) in the presence of a base like potassium carbonate. Solvent selection (e.g., DMF or acetone) and temperature control (60–80°C) are critical to avoid side reactions such as hydrolysis or over-bromination . For example, a similar compound, N-butyl-2-(4-butyryl-2-fluorophenoxy)acetamide, achieved an 82% yield using K₂CO₃ and KI in acetone at reflux .

Q. What analytical techniques are essential for characterizing this compound?

High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard for purity assessment and structural confirmation. For instance, 1H^1H-NMR can resolve the acetamide proton (δ 2.1–2.3 ppm) and aromatic protons (δ 6.8–7.2 ppm), while 13C^{13}C-NMR confirms the carbonyl group (δ 168–170 ppm). Mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 302.05) .

Q. How does the bromine substituent influence the compound’s reactivity?

The bromine atom at the 4-position enhances electrophilic substitution reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura). It also increases steric hindrance, affecting regioselectivity in further functionalization. Hydrolysis studies show that the acetamide group is stable under acidic conditions but may degrade in basic media, forming carboxylic acid derivatives .

Advanced Research Questions

Q. What experimental design strategies minimize byproducts during synthesis?

Factorial design can optimize reaction parameters. For example, varying temperature (60–100°C), solvent polarity (acetone vs. DMF), and stoichiometry (1:1 to 1:1.2 molar ratio of bromoacetyl bromide to phenol) in a 2³ factorial experiment identifies interactions affecting yield. Central Composite Design (CCD) further refines conditions, as demonstrated in the synthesis of analogous compounds with >90% purity .

Q. How can contradictory spectral data (e.g., NMR vs. HPLC) be resolved?

Contradictions often arise from residual solvents or diastereomers. Use deuterated solvents for NMR to eliminate interference. For HPLC discrepancies, employ orthogonal methods like GC-MS or IR spectroscopy. For example, a study on N-(3,3-dimethyl-4-oxo-benzoxazepin-7-yl)acetamide resolved overlapping HPLC peaks by switching from C18 to phenyl-hexyl columns .

Q. What computational methods predict the compound’s bioactivity?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking against target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) identifies binding affinities. QSAR models using Hammett constants (σ⁺) of substituents correlate structure with activity, as seen in bromophenylacetamide derivatives .

Q. How do reaction conditions affect polymorph formation?

Crystallization solvents (e.g., ethanol vs. ethyl acetate) and cooling rates influence polymorph stability. Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) distinguish forms. For instance, rapid cooling in ethanol produced a metastable polymorph of a related acetamide with a melting point 5°C lower than the stable form .

Methodological Recommendations

  • For Contradictory Data: Replicate experiments under controlled conditions (e.g., inert atmosphere) and use hyphenated techniques (LC-MS/NMR) .
  • For Bioactivity Studies: Combine in vitro assays (e.g., COX-2 inhibition) with in silico docking to validate mechanisms .
  • For Scale-Up: Apply membrane separation technologies (e.g., nanofiltration) to purify intermediates, reducing solvent waste .

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